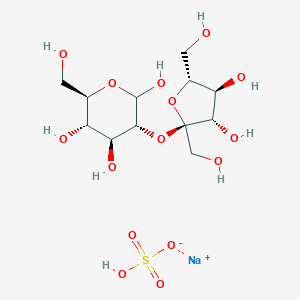![molecular formula C20H23FN2OS B232113 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B232113.png)
7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the dibenzothiepin family of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether has been studied extensively for its potential applications in scientific research. This compound has been shown to possess a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and anticonvulsant effects. Additionally, this compound has been studied for its potential applications in the treatment of various neurological disorders, such as schizophrenia and bipolar disorder.
Mechanism of Action
The mechanism of action of 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Specifically, this compound has been shown to interact with dopamine, serotonin, and norepinephrine receptors, which are all involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether are complex and varied. This compound has been shown to affect the levels of various neurotransmitters in the brain, which can lead to changes in mood, behavior, and cognition. Additionally, this compound has been shown to modulate various signaling pathways involved in inflammation and oxidative stress, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether in lab experiments is its well-established pharmacological profile. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is relatively well-understood. Additionally, this compound is readily available and can be synthesized in large quantities.
One of the main limitations of using 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether in lab experiments is its potential toxicity. This compound has been shown to have some toxic effects in animal studies, and its long-term effects on human health are not fully understood. Additionally, this compound may interact with other drugs or substances, which could complicate its use in lab experiments.
Future Directions
There are many potential future directions for research on 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether. One area of interest is the development of more selective and potent analogs of this compound, which could be used to further elucidate its mechanism of action and potential therapeutic applications. Additionally, this compound may be studied for its potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to fully understand the long-term effects of this compound on human health, and to identify any potential risks associated with its use in lab experiments.
Synthesis Methods
The synthesis method for 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether involves the reaction of 7-Fluoro-11-hydroxydibenzo[b,f]thiepin-2-yl methyl ether with 4-methylpiperazine in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can be further purified and characterized using various analytical techniques.
properties
Molecular Formula |
C20H23FN2OS |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-(9-fluoro-3-methoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C20H23FN2OS/c1-22-7-9-23(10-8-22)18-11-14-3-4-15(21)12-20(14)25-19-6-5-16(24-2)13-17(18)19/h3-6,12-13,18H,7-11H2,1-2H3 |
InChI Key |
BDHGVPCSJFFQKK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)OC |
Canonical SMILES |
CN1CCN(CC1)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)

![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)
![N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine](/img/structure/B232038.png)
![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)


![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)




